molecular formula C11H17NO B14409980 4-Anilino-3-methylbutan-2-ol CAS No. 80460-50-0

4-Anilino-3-methylbutan-2-ol

Cat. No.: B14409980
CAS No.: 80460-50-0
M. Wt: 179.26 g/mol
InChI Key: AEXUPYKDIDMVBG-UHFFFAOYSA-N
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Description

4-Anilino-3-methylbutan-2-ol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of an aniline group (a phenyl group attached to an amino group) and a hydroxyl group on a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Anilino-3-methylbutan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-methylbutan-2-one with aniline in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the reducing agent facilitating the formation of the secondary alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation. This method allows for the efficient conversion of the starting materials to the desired product, with high yields and purity. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to ensure the best possible outcome.

Chemical Reactions Analysis

Types of Reactions

4-Anilino-3-methylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require a catalyst, such as aluminum chloride (AlCl3), and proceed under acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-anilino-3-methylbutan-2-one.

    Reduction: Formation of 4-anilino-3-methylbutanamine.

    Substitution: Various substituted aniline derivatives, depending on the electrophile used.

Scientific Research Applications

4-Anilino-3-methylbutan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Anilino-3-methylbutan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbutan-2-ol: A structurally similar compound with a hydroxyl group on the butane backbone but lacking the aniline group.

    Aniline: Contains the phenyl group attached to an amino group but lacks the butane backbone.

Uniqueness

4-Anilino-3-methylbutan-2-ol is unique due to the presence of both the aniline group and the secondary alcohol

Properties

CAS No.

80460-50-0

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

4-anilino-3-methylbutan-2-ol

InChI

InChI=1S/C11H17NO/c1-9(10(2)13)8-12-11-6-4-3-5-7-11/h3-7,9-10,12-13H,8H2,1-2H3

InChI Key

AEXUPYKDIDMVBG-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=CC=CC=C1)C(C)O

Origin of Product

United States

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